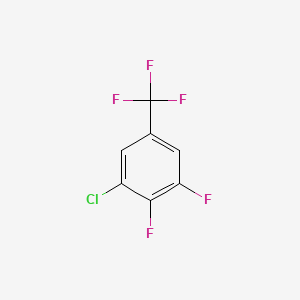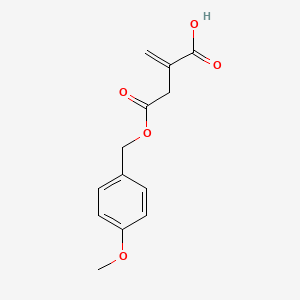
4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid
Übersicht
Beschreibung
The compound “4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid” is a complex organic molecule. It contains a methoxybenzyl group, which is a benzene ring with a methoxy (OCH3) and a benzyl (CH2C6H5) substituent, attached to a butanoic acid backbone via an ether linkage .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-methoxybenzyl alcohol with a suitable carboxylic acid derivative, possibly through esterification or amide formation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, indicative of aromaticity, and the presence of both ether and carboxylic acid functional groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification, and amide formation. The ether group could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a carboxylic acid group would likely make the compound acidic. The compound is likely to be solid at room temperature, and its solubility would depend on the specific structure and the solvent used .Wissenschaftliche Forschungsanwendungen
Immunomodulation
4-(4-Methoxybenzyl) Itaconate: has been identified as a potent immunomodulator. Itaconate derivatives, including this compound, have shown promise in modulating macrophage functions, which play a pivotal role in the immune response . The compound’s ability to influence macrophage metabolism can lead to the development of new therapeutic strategies for inflammatory and autoimmune diseases.
Anti-inflammatory Applications
The anti-inflammatory properties of itaconate and its derivatives are well-documented4-(4-Methoxybenzyl) Itaconate can potentially inhibit the production of pro-inflammatory cytokines and modulate key inflammatory pathways, making it a candidate for the treatment of chronic inflammatory conditions .
Metabolic Regulation
Itaconate derivatives have been found to participate in significant biological regulation and changes, particularly within the tricarboxylic acid (TCA) cycle. This compound could be used to study the metabolic adaptability of cells and how it affects cellular functions, which is crucial for understanding diseases related to metabolism .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]-2-methylidene-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-9(13(15)16)7-12(14)18-8-10-3-5-11(17-2)6-4-10/h3-6H,1,7-8H2,2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWJSSDMIGOBCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)CC(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363767 | |
| Record name | 4-[(4-Methoxyphenyl)methoxy]-2-methylidene-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid | |
CAS RN |
60427-77-2 | |
| Record name | 4-[(4-Methoxyphenyl)methoxy]-2-methylidene-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



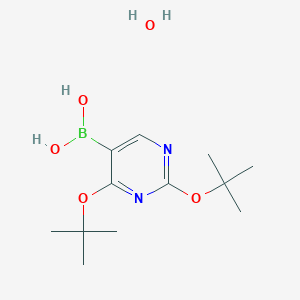
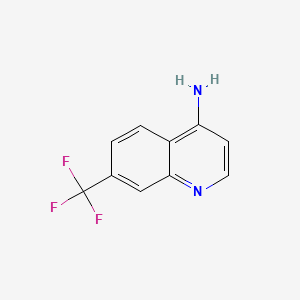
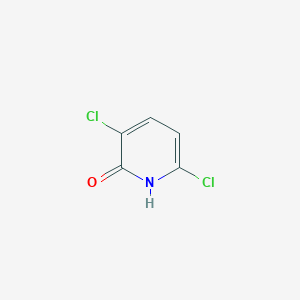
![2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane](/img/structure/B1363443.png)
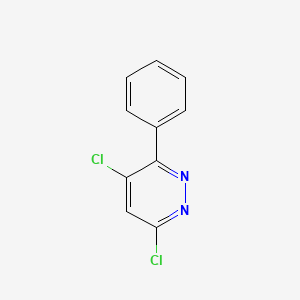
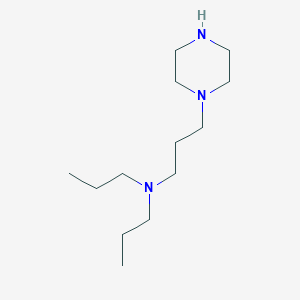


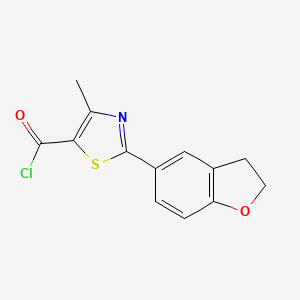
![5,7-Bis(trifluoromethyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1363450.png)

